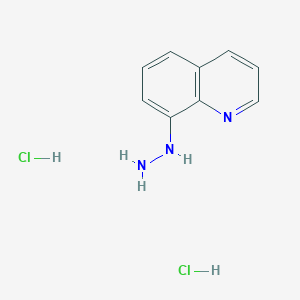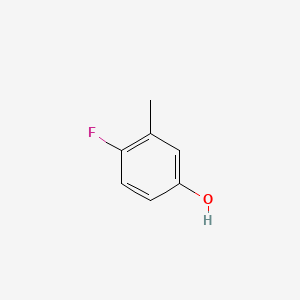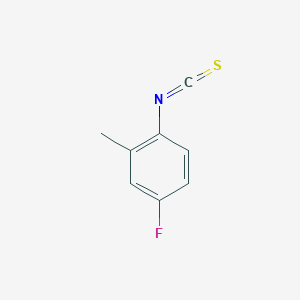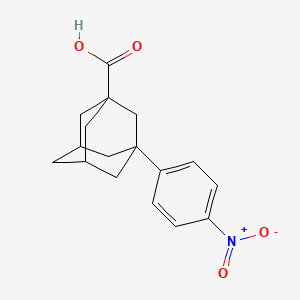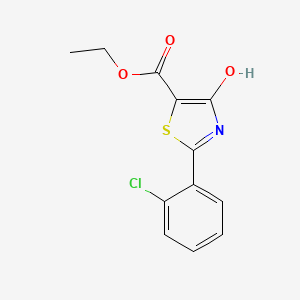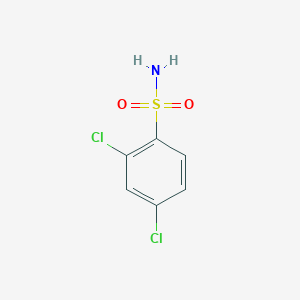
Trifluorométhanesulfonate de gallium(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gallium(III) trifluoromethanesulfonate, also known as trifluoromethanesulfonic acid gallium (III) salt or GFS, is an organometallic compound of gallium with an average molecular weight of 303.9 g/mol. It is a white crystalline powder that is soluble in water, alcohol and other polar solvents. GFS is a strong Lewis acid and is used in a variety of scientific research applications, including the synthesis of organic compounds, the study of enzyme-catalyzed reactions, and the study of the structure and behavior of proteins.
Applications De Recherche Scientifique
Catalyseur acide de Lewis en synthèse organique
Le trifluorométhanesulfonate de gallium(III) sert de puissant catalyseur acide de Lewis en synthèse organique . Il est particulièrement efficace dans les réactions de Friedel-Crafts, où il facilite l'alkylation et l'acylation des composés aromatiques. Sa nature tolérante à l'eau permet de réaliser des réactions en présence d'humidité sans perte d'activité, ce qui en fait un choix écologique pour la catalyse.
Catalyseur pour l'adamantyation du toluène
Dans le cas spécifique de l'adamantyation du toluène, le triflate de gallium a montré une excellente activité catalytique . Il se compare favorablement aux triflates de métaux de terres rares, offrant une alternative durable avec l'avantage supplémentaire d'être réutilisable sans perte d'activité significative.
Isopropylation des aromatiques
La stabilité du composé en présence d'eau permet l'isopropylation des aromatiques en utilisant de l'alcool isopropylique . Cette application donne des résultats moyens à excellents, mettant en évidence la polyvalence du triflate de gallium en tant que catalyseur dans diverses transformations organiques.
Acétylation et benzoylation des aromatiques
Le triflate de gallium est également utilisé pour l'acétylation et la benzoylation des aromatiques . Si les réactions d'acétylation donnent des résultats modérés, la benzoylation peut être réalisée avec de bons rendements, démontrant la sélectivité et l'efficacité du composé dans les réactions catalytiques et non stoechiométriques.
Synthèse de dérivés de diaryl et de triarylméthane
Le composé est un catalyseur efficace pour la synthèse monotope de dérivés de diaryl et de triarylméthane . Cette application est particulièrement précieuse dans la synthèse de molécules organiques complexes, mettant en évidence le rôle du triflate de gallium dans l'avancement des méthodologies synthétiques.
Solubilité non aqueuse pour les applications d'énergie solaire
La solubilité non aqueuse du trifluorométhanesulfonate de gallium(III) le rend adapté à une utilisation dans les applications d'énergie solaire . Ses propriétés organométalliques sont bénéfiques dans les procédés qui nécessitent une solubilité dans des milieux non aqueux, tels que certaines technologies de conversion d'énergie solaire.
Applications de traitement de l'eau
La même propriété de solubilité non aqueuse s'étend aux applications de traitement de l'eau . Le triflate de gallium peut être utilisé dans des scénarios où des composés insolubles dans l'eau sont nécessaires, contribuant au développement de nouvelles méthodes de purification de l'eau.
Catalyseur réutilisable pour la durabilité environnementale
Enfin, la réutilisabilité du triflate de gallium souligne son potentiel pour la durabilité environnementale . Sa capacité à être récupéré et réutilisé dans plusieurs cycles de réactions sans perdre d'efficacité est un avantage significatif pour réduire les déchets chimiques et promouvoir les pratiques de chimie verte.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Gallium(III) trifluoromethanesulfonate plays a significant role in biochemical reactions as a catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating different biochemical processes. For instance, it has been found to inhibit proteasome activity, which contributes to its anti-tumor effects . The compound’s interaction with enzymes such as proteasomes leads to the inhibition of their activity, resulting in the induction of apoptosis in cancer cells . Additionally, gallium(III) trifluoromethanesulfonate can act as a catalyst in the isopropylation of aromatics, demonstrating its versatility in biochemical reactions .
Cellular Effects
Gallium(III) trifluoromethanesulfonate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to disrupt normal cellular iron homeostasis by competing with Fe³⁺ for cellular uptake . This disruption leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Furthermore, gallium(III) trifluoromethanesulfonate has been observed to inhibit the growth of prostate cancer cells by targeting the proteasome, resulting in apoptosis induction .
Molecular Mechanism
The molecular mechanism of action of gallium(III) trifluoromethanesulfonate involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to proteasomes, inhibiting their activity and leading to the accumulation of ubiquitinated proteins . This inhibition triggers the activation of apoptotic pathways, resulting in cell death. Additionally, gallium(III) trifluoromethanesulfonate can act as a Lewis acid catalyst in various organic reactions, promoting the formation of desired products through its interaction with reactants .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of gallium(III) trifluoromethanesulfonate can change over time. The compound is known for its stability and can be reused without loss of activity . Studies have shown that gallium(III) trifluoromethanesulfonate does not decompose in the presence of water, making it suitable for reactions involving aqueous conditions . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where the compound’s stability and catalytic activity remain consistent over extended periods .
Dosage Effects in Animal Models
The effects of gallium(III) trifluoromethanesulfonate vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells . At higher doses, toxic or adverse effects may be observed. It is crucial to determine the appropriate dosage to maximize the compound’s therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
Gallium(III) trifluoromethanesulfonate is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s ability to disrupt iron homeostasis by competing with Fe³⁺ affects metabolic flux and metabolite levels . This disruption can lead to changes in cellular metabolism, ultimately influencing cell function and viability.
Transport and Distribution
Within cells and tissues, gallium(III) trifluoromethanesulfonate is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. For example, gallium(III) trifluoromethanesulfonate’s ability to bind to transferrin allows it to be transported into cells, where it can exert its effects .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Gallium(III) trifluoromethanesulfonate can be achieved through a simple reaction between Gallium(III) oxide and trifluoromethanesulfonic acid.", "Starting Materials": [ "Gallium(III) oxide", "Trifluoromethanesulfonic acid" ], "Reaction": [ "Add Gallium(III) oxide to a reaction vessel", "Slowly add trifluoromethanesulfonic acid to the reaction vessel while stirring", "Heat the reaction mixture to 80-100°C and stir for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the resulting solid and wash with diethyl ether", "Dry the product under vacuum" ] } | |
| 74974-60-0 | |
Formule moléculaire |
CHF3GaO3S |
Poids moléculaire |
219.80 g/mol |
Nom IUPAC |
gallium;trifluoromethanesulfonate |
InChI |
InChI=1S/CHF3O3S.Ga/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |
Clé InChI |
MQNJVGVYZGUIGG-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ga+3] |
SMILES canonique |
C(F)(F)(F)S(=O)(=O)O.[Ga] |
Pictogrammes |
Corrosive |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





